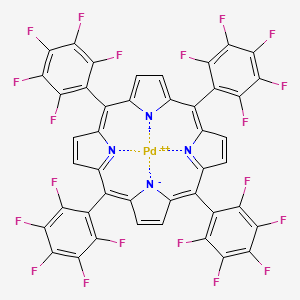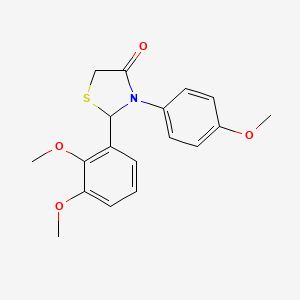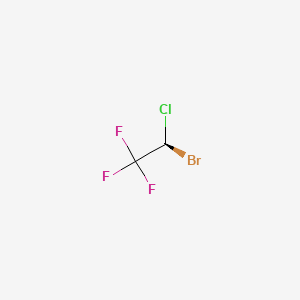
(S)-halothane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-halothane is a halothane. It is an enantiomer of a (R)-halothane.
Scientific Research Applications
Cerebral Blood Flow and Infarct Volume Reduction : Halothane demonstrates properties that may be protective in the context of experimental brain ischemia. It appears to influence both cerebrovascular and electrophysiologic aspects, potentially reducing infarct volume in such conditions (Saito et al., 1997).
Learning and Synaptic Malformation : Chronic exposure to halothane, especially during early life, has been linked to deficits in learning and synaptic membrane malformation in the cerebral cortex. This finding is pivotal for understanding its impact on the brain and for evaluating the safety of trace toxicants with central nervous system effects (Quimby et al., 1974).
Cerebrovascular and Metabolic Effects Comparison : Halothane has been compared to other agents like isoflurane for its cerebrovascular and metabolic effects, particularly in the context of neurosurgical patients. It's known for being a cerebral vasodilator and its unique effects on cerebral blood flow and intracranial pressure (Todd & Drummond, 1984).
Myocardial Slow Action Potentials : Research on halothane’s effects on myocardial electrophysiologic and contractile properties indicates its influence on action potentials in cardiac muscle. This insight is crucial for understanding its cardiac implications (Iii, Vogel, & Sperelakis, 1981).
Ventilatory Responses : Halothane’s impact on ventilatory responses to hypoxia and hypercapnia highlights its significant effects on chemical regulation of ventilation (Knill & Gelb, 1978).
Glutamate Receptor-mediated Excitatory Postsynaptic Currents : The effects of halothane on glutamate receptor-mediated excitatory postsynaptic currents in the central nervous system provide insights into its influence on synaptic transmission (Perouansky et al., 1995).
Carbohydrate Metabolism in Muscles : Research on halothane’s effects on carbohydrate metabolism in rat muscles in vivo sheds light on its metabolic implications and its suitability for studies on glycogen metabolism (Ferreira, Palmer, & Fournier, 1998).
Neurobehavioral Toxicology : Studies on the neurobehavioral toxicology of halothane in rats emphasize its impact on neural structure and behavior, particularly after developmental exposure or exposure during brain recovery phases (Levin, Uemura, & Bowman, 1991).
Cardiovascular Effects Review : Comprehensive reviews of halothane's cardiovascular effects provide essential insights into its diverse impacts on the circulatory system and its interactions with other systems (Dundee & Black, 1960).
Visual Response Properties in Neuroscience : Halothane has been compared with isoflurane for its effects on the receptive field properties of neurons in the primary visual cortex, contributing to a better understanding of its use in neuroscience research (Villeneuve & Casanova, 2003).
Cardioprotection during Ischemia and Reperfusion : Halothane has been shown to protect the isolated rat myocardium against excessive total intracellular calcium and structural damage during ischemia and reperfusion, indicating its potential protective role in cardiac procedures (Lochner et al., 1994).
Properties
Molecular Formula |
C2HBrClF3 |
|---|---|
Molecular Weight |
197.38 g/mol |
IUPAC Name |
(2S)-2-bromo-2-chloro-1,1,1-trifluoroethane |
InChI |
InChI=1S/C2HBrClF3/c3-1(4)2(5,6)7/h1H/t1-/m1/s1 |
InChI Key |
BCQZXOMGPXTTIC-PVQJCKRUSA-N |
Isomeric SMILES |
[C@H](C(F)(F)F)(Cl)Br |
SMILES |
C(C(F)(F)F)(Cl)Br |
Canonical SMILES |
C(C(F)(F)F)(Cl)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



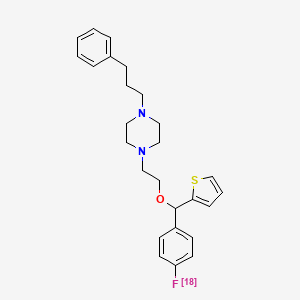
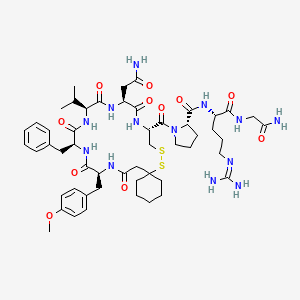
![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-5-methyl-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1227882.png)
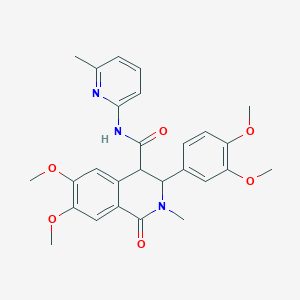
![2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227885.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1227886.png)
![N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]acetamide](/img/structure/B1227887.png)
![2-[3-[3-(2-Furanylmethylamino)-3-oxopropyl]-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetic acid (phenylmethyl) ester](/img/structure/B1227888.png)


![N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B1227896.png)
